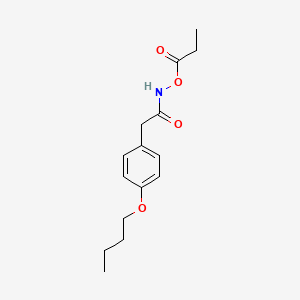

Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl-

Description

Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- is a synthetic hydroxylamine derivative characterized by a p-butoxyphenylacetyl group attached to the nitrogen atom and a propionyl group esterified to the hydroxyl oxygen. This compound belongs to a broader class of hydroxylamine derivatives, which are structurally and functionally diverse due to substitutions on both the nitrogen and oxygen atoms.

Properties

CAS No. |

77372-68-0 |

|---|---|

Molecular Formula |

C15H21NO4 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

[[2-(4-butoxyphenyl)acetyl]amino] propanoate |

InChI |

InChI=1S/C15H21NO4/c1-3-5-10-19-13-8-6-12(7-9-13)11-14(17)16-20-15(18)4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,17) |

InChI Key |

MTIYXWKQBBXCCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)NOC(=O)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- typically follows a two-step sequence:

- Formation of N-(p-butoxyphenylacetyl)hydroxylamine intermediate

- Selective O-propionylation of the hydroxylamine intermediate

This approach is supported by patent literature describing efficient, high-yielding, and scalable synthetic routes that improve upon older methods by minimizing steps, reducing by-products, and enhancing operational simplicity.

Step 1: Synthesis of N-(p-butoxyphenylacetyl)hydroxylamine

- The starting material is often p-butoxyphenylacetic acid or its activated derivative (e.g., acid chloride or anhydride).

- This is reacted with hydroxylamine or an appropriate hydroxylamine salt under controlled conditions to form the N-acyl hydroxylamine.

- Protection of the amino nitrogen is sometimes employed using carbamate or sulfonamide protecting groups to control reactivity and improve selectivity.

- Reaction conditions typically involve mild bases and solvents such as dichloromethane or tetrahydrofuran at low to moderate temperatures to avoid decomposition or side reactions.

Step 2: O-Propionylation of Hydroxylamine Intermediate

- The O-propionylation is achieved by reacting the N-(p-butoxyphenylacetyl)hydroxylamine with propionyl chloride or propionic anhydride.

- The use of protecting groups on the oxygen can facilitate selective acylation.

- Reaction parameters such as temperature, stoichiometry, and reaction time are optimized to maximize yield and purity.

- After acylation, deprotection steps (if any) are performed to yield the target compound.

Catalysis and Process Optimization

- The reduction and coupling steps may involve catalytic systems, often palladium-based catalysts when reduction of nitrate to hydroxylamine is involved in related processes.

- The preparation is conducted under controlled pH and temperature to maintain stability and prevent crystallization or fouling.

- Continuous flow reactors and gas-liquid suspension systems have been employed in related hydroxylamine syntheses to improve efficiency and scalability.

Data Tables: Summary of Key Reaction Parameters

Research Outcomes and Advantages of the Described Methods

- The described synthetic routes offer high yields and cost-effective processes suitable for industrial scale-up.

- Use of protecting groups and controlled reaction conditions minimizes side reactions and improves product purity .

- Continuous process designs and optimized catalyst systems reduce reaction times and energy consumption , enhancing sustainability.

- The methods enable the preparation of hydroxylamine derivatives with low crystallization temperatures , reducing fouling and operational issues during synthesis.

- The final product's stability and reactivity are enhanced by the electron-donating p-butoxyphenyl group , which stabilizes the hydroxylamine radical intermediate, as supported by computational studies on related hydroxylamine derivatives.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxylamine group, which is highly reactive.

Common Reagents and Conditions

Common reagents used in the reactions of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, with controlled temperature and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- depend on the type of reaction. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines. Substitution reactions often result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Hydroxylamine derivatives have shown significant potential as antimicrobial agents. The ability of N-(p-butoxyphenylacetyl)-O-propionyl- to inhibit peptidyl deformylase, an enzyme essential for protein maturation in prokaryotes, positions it as a candidate for treating bacterial infections. Research indicates that this inhibition can lead to effective antimicrobial effects against various bacterial strains, making it relevant in the development of new antibiotics.

Medicinal Chemistry

In medicinal chemistry, hydroxylamines are explored as bioactive compounds due to their interactions with biological targets. For instance, studies have indicated that hydroxylamine-based compounds can serve as selective inhibitors for various receptors, including the epidermal growth factor receptor (EGFR). These compounds demonstrate high brain penetration and potent activity against resistant cancer cell lines, suggesting their utility in treating localized and metastatic cancers .

Organic Synthesis

Hydroxylamine derivatives are widely utilized in organic synthesis for converting carbonyl compounds into oximes. This transformation is crucial in the preparation of pharmaceuticals and agrochemicals. The unique structure of N-(p-butoxyphenylacetyl)-O-propionyl- allows for selective reactions that can lead to complex molecules with desired functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of hydroxylamine derivatives against several bacterial strains. The results indicated that N-(p-butoxyphenylacetyl)-O-propionyl- exhibited superior inhibitory effects compared to other hydroxylamines. The mechanism was linked to its ability to disrupt bacterial protein synthesis by inhibiting peptidyl deformylase activity.

Case Study 2: Cancer Treatment

Research involving a hydroxylamine-based EGFR inhibitor demonstrated its effectiveness in reducing tumor size in murine models of non-small-cell lung cancer. The compound showed improved pharmacokinetic properties, including enhanced solubility and reduced efflux, which are critical for achieving therapeutic concentrations in target tissues .

Mechanism of Action

The mechanism of action of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential mutagenic effects and its ability to modify biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

These compounds share functional groups or metabolic pathways that may provide indirect insights. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Hydroxylamine Derivatives

Key Comparative Insights

Structural Determinants of Reactivity

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy in N-(2-methoxyphenyl)hydroxylamine) enhances metabolic oxidation via CYP enzymes, while bulky groups (e.g., cyclohexane in N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) may limit enzymatic access .

- Hydroxamic Acid vs. Hydroxylamine : Hydroxamic acids (e.g., compound 8 in ) exhibit antioxidant activity due to radical scavenging, whereas hydroxylamines like N-(2-methoxyphenyl)hydroxylamine are metabolically unstable and form reactive intermediates .

Metabolic Pathways CYP-Mediated Metabolism: N-(2-methoxyphenyl)hydroxylamine undergoes CYP1A-driven reduction to o-anisidine, whereas CYP2E1 favors oxidation to o-aminophenol. This dual pathway highlights the role of enzyme specificity in detoxification vs. toxification .

Regulatory and Safety Profiles Controlled Substances: Phenethylamine-derived hydroxylamines (e.g., N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine) are classified as Schedule A1 drugs due to structural mimicry of hallucinogens . Carcinogenicity: N-(2-methoxyphenyl)hydroxylamine is implicated in DNA damage, emphasizing the need for toxicity screening in novel derivatives like Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- .

Q & A

Q. What synthetic methodologies are recommended for preparing Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl-?

- Methodological Answer : Synthesis of analogous hydroxylamine derivatives typically involves sequential acylation and protection steps. For example:

Acylation : React p-butoxyphenylacetic acid with hydroxylamine under anhydrous conditions to form N-(p-butoxyphenylacetyl)hydroxylamine.

O-Propionylation : Use propionyl chloride in the presence of a base (e.g., triethylamine) to esterify the hydroxylamine oxygen.

Critical Considerations :

Q. How can researchers characterize the structural stability of Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 4.5–7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

Key Metrics : Half-life calculations under physiological pH (7.4) and identification of major degradation byproducts (e.g., depropionylated or deacetylated derivatives).

Q. What analytical techniques are optimal for quantifying Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- in biological matrices?

- Methodological Answer :

- Sample Preparation : Extract the compound from plasma or tissue homogenates using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).

- Quantification :

- HPLC-UV/Vis : Use a reversed-phase column with detection at 254 nm (validated for linearity: 0.1–100 µg/mL).

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced specificity (e.g., m/z transitions specific to the parent ion) .

Validation : Ensure recovery rates >85% and limit of detection (LOD) <10 ng/mL.

Advanced Research Questions

Q. Which cytochrome P450 (CYP) isoforms are implicated in the metabolic activation of Hydroxylamine derivatives, and how can this be experimentally validated?

- Experimental Design :

Microsomal Incubations : Use hepatic microsomes from rats or humans (± NADPH).

CYP Induction : Pre-treat animals with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B).

Metabolite Profiling : Identify metabolites via HPLC-MS and compare yields across CYP-enriched microsomes.

- Key Findings from Analogues :

| CYP Isoform | Role in Metabolism | Inducer |

|---|---|---|

| CYP1A | Reductive metabolism to parent amine | β-Naphthoflavone |

| CYP2E1 | Oxidative conversion to o-aminophenol | Ethanol |

| Validation : Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A) to confirm isoform specificity. |

Q. How do interspecies variations in hepatic metabolism affect the toxicological profile of Hydroxylamine derivatives?

- Methodological Answer :

- Comparative Metabolism : Incubate the compound with microsomes from rats, rabbits, and humans. Monitor species-specific metabolite ratios (e.g., o-aminophenol vs. parent amine) .

- Toxicokinetics : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and measure plasma/tissue concentrations over time.

Key Insight : Rabbit microsomes may generate unique metabolites (e.g., unidentified M1 in ) not observed in rats, highlighting the need for cross-species validation.

Q. What experimental strategies resolve contradictions in metabolite yield data for Hydroxylamine derivatives across different model systems?

- Methodological Answer :

- Controlled Incubation Conditions : Standardize pH (7.4), temperature (37°C), and NADPH concentration (1 mM) to minimize variability .

- Advanced Analytics :

- Isotope-Labeling : Synthesize a deuterated analog to track metabolic pathways.

- Kinetic Modeling : Use Michaelis-Menten parameters to compare enzyme affinities (Km, Vmax) across species.

Case Study : Discrepancies in o-aminophenol formation between β-NF-induced and control microsomes (Table 1 in ) were resolved by quantifying CYP1A activity via immunoblotting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.